4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 468.1135228 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-18-6-8-19(9-7-18)28-32(30,31)20-10-4-17(23)5-11-20/h4-13,28H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZVGBVXCILBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2321-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]).
Mode of Action
F2321-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase. The proposed mechanism of action of F2321-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage. This ultimately leads to cell death via mitotic catastrophe.
Biochemical Pathways
The inhibition of WEE1 by F2321-0123 affects the G2/M and S-phase checkpoints of the cell cycle. In cancer cells, DNA damage response (DDR) pathways are often upregulated due to genomic instability. WEE1 is a key regulator of these checkpoints, leading to cell cycle arrest and allowing DNA damage repair. Inhibition of WEE1 reduces the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage.
Pharmacokinetics
The pharmacokinetic properties of F2321-0123 are currently under investigation in a phase 1 dose escalation study. This study aims to determine the maximum tolerated dose (MTD) and/or the recommended phase 2 dose (RP2D) of F2321-0123 when administered daily as monotherapy. The study also aims to characterize the safety, tolerability, and pharmacokinetic profiles of F2321-0123.
Biological Activity
4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound classified as a pyrazole derivative. Its structure features several functional groups that contribute to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.0 g/mol. The compound's structure includes:
- A 4-chloro substituent on a benzamide moiety.
- An amino group linking to a pyridazine ring.
- A 3,4,5-trimethyl-1H-pyrazole substituent.
These structural features are essential for its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.0 g/mol |
| CAS Number | 1014048-43-1 |
Antiparasitic Activity
One of the key areas of research for this compound is its antiparasitic activity , particularly against Leishmania parasites. Studies have shown that it inhibits specific enzymes crucial for the survival of these parasites, showcasing its potential as a therapeutic agent against leishmaniasis. For instance, in vitro assays demonstrated significant inhibition of enzyme activity associated with Leishmania species, indicating a promising avenue for drug development aimed at treating parasitic infections .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial metabolic pathways through enzyme inhibition. In particular, compounds structurally similar to this compound have shown varying degrees of antibacterial efficacy .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme sites within target organisms. This binding inhibits enzyme function, which in turn affects metabolic pathways critical for the organism's survival. Understanding these interactions is crucial for optimizing the pharmacological profiles of such compounds .
Case Studies and Research Findings
Several studies have documented the biological effects and mechanisms of action of this compound:
- Antileishmanial Efficacy : A study highlighted the compound's effectiveness in inhibiting Leishmania enzymes, leading to reduced parasite viability in vitro .
- Antibacterial Activity : Another investigation assessed its antibacterial properties using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibitory effects .
- Structure-Activity Relationship (SAR) : Research into similar compounds indicated that modifications in substituents significantly alter biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
Scientific Research Applications
Antiparasitic Properties
One of the most notable applications of this compound is its antileishmanial activity . Research indicates that it effectively inhibits specific enzymes associated with the Leishmania parasite, suggesting potential as a therapeutic agent against leishmaniasis.
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes that play crucial roles in metabolic pathways. Studies have demonstrated its ability to bind to enzyme active sites, thereby modulating their activity and impacting cellular functions in target organisms.
Drug Development
4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide serves as a lead compound in drug discovery programs aimed at developing new treatments for parasitic infections. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for optimizing pharmacological profiles. The compound's interactions with biological targets have been extensively studied to elucidate how it affects metabolic pathways in parasites and other organisms.
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- In Vitro Studies : Laboratory experiments demonstrated significant inhibition of Leishmania growth at low micromolar concentrations.
- Mechanistic Insights : Detailed biochemical assays revealed specific enzyme targets that were inhibited by the compound, providing insights into its mode of action.
These findings underscore the compound's potential as a therapeutic agent and highlight avenues for further research into its efficacy against other parasitic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
